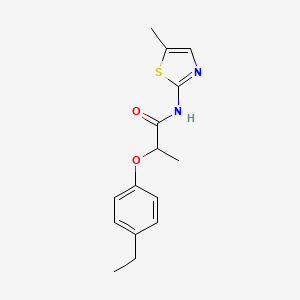

![molecular formula C22H17BrN2O5 B4615451 2-[(4-{[(4-溴苯氧基)乙酰基]氨基}苯甲酰)氨基]苯甲酸](/img/structure/B4615451.png)

2-[(4-{[(4-溴苯氧基)乙酰基]氨基}苯甲酰)氨基]苯甲酸

描述

The compound under discussion is part of a broader category of organic chemicals that have been extensively studied for their unique chemical and physical properties. These compounds often feature in the synthesis of complex molecules, showcasing their importance in chemical research and material science.

Synthesis Analysis

The synthesis of similar complex organic molecules typically involves multi-step chemical processes, including condensation reactions, functional group transformations, and purification techniques. For instance, El‐Faham et al. (2013) described an efficient synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, showcasing the methodologies applicable to the synthesis of complex molecules like the one (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Molecular Structure Analysis

The determination of molecular structures of such compounds often involves spectroscopic techniques like NMR, IR, and UV-Vis, alongside computational methods like density functional theory (DFT) for geometry optimization. Baul et al. (2009) utilized NMR, UV-Vis, and IR spectroscopy alongside DFT to analyze the structures of azo-benzoic acids, which shares a methodological similarity with the analysis of our compound of interest (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Chemical Reactions and Properties

The chemical behavior of complex organic molecules, including their reactivity and interaction with other compounds, is a rich area of study. For example, the formation of azo-hydrazone tautomerism and acid-base dissociation in solution as discussed by Baul et al. (2009), provides insight into the dynamic chemical properties that might be relevant to our compound (Baul et al., 2009).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystallinity, can be assessed through various experimental techniques. X-ray crystallography, for example, is a powerful tool for determining the crystal structure and hence the physical form of the compound, as demonstrated in the synthesis and structural characterization studies by Savage et al. (2005) (Savage, Malone, Gallagher, Ida, & Kenny, 2005).

Chemical Properties Analysis

Understanding the chemical properties includes exploring the compound's stability, reactivity under different conditions, and its functional group transformations. The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates by Singh et al. (2017) illustrates the nuanced chemical reactions that such compounds can undergo, hinting at the broader reactivity profile of our compound of interest (Singh, Lakhan, & Singh, 2017).

科学研究应用

食品和药品中的苯甲酸衍生物

苯甲酸及其衍生物,包括结构上与2-[(4-{[(4-溴苯氧基)乙酰基]氨基}苯甲酰)氨基]苯甲酸相关的化合物,因其抗菌和抗真菌特性而被广泛用作防腐剂。这些化合物天然存在于植物和动物组织中,也可以由微生物合成。它们在食品、化妆品、卫生用品和药品中都有应用。尽管它们被广泛使用,但这些化合物的潜在公共健康问题和有争议的影响仍然是持续研究和讨论的主题 (del Olmo, Calzada, & Nuñez, 2017)。

化学合成和药物开发

药物化合物中的重排

在对血管紧张素转换酶抑制剂药物左芬诺普利的研究中观察到一种不寻常的重排过程,其中苯甲酸分子在质谱分析过程中丢失。这种重排涉及苯甲酸部分的裂解,突出了苯甲酸衍生物在药物背景下复杂的相互作用和稳定性考虑 (Cartoni et al., 2002)。

碳水化合物化学中的保护基团

与苯甲酸衍生物密切相关的2-(氯乙酰氧基甲基)苯甲酰(CAMB)基团已被用作碳水化合物的保护基团。此应用强调了苯甲酸衍生物在促进复杂有机分子合成中的重要性,展示了它们在合成化学中的多功能性 (Ziegler & Pantkowski, 1994)。

生物相互作用和应用

- 抗氧化剂和酶抑制剂作用: 已经合成并评估了与苯甲酸衍生物结构相关的 novel 溴苯酚,以了解其抗氧化活性和对乙酰胆碱酯酶和丁酰胆碱酯酶等代谢酶的抑制作用。这些化合物表现出显着的生物活性,表明苯甲酸衍生物在开发新的治疗剂方面具有潜力 (Öztaşkın et al., 2017)。

新型荧光探针

开发用于检测活性氧的新型荧光探针说明了苯甲酸衍生物在生化研究和诊断中的应用。这些探针被设计为选择性地检测高活性氧,促进对这些物质在各种生物和化学过程中作用的研究 (Setsukinai et al., 2003)。

属性

IUPAC Name |

2-[[4-[[2-(4-bromophenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O5/c23-15-7-11-17(12-8-15)30-13-20(26)24-16-9-5-14(6-10-16)21(27)25-19-4-2-1-3-18(19)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYYUQGTFQPTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)

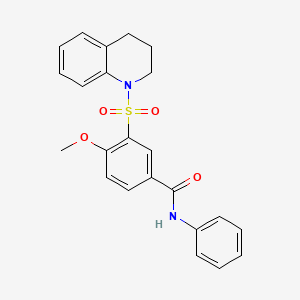

![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)

![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)

![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4615425.png)

![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)

![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4615443.png)

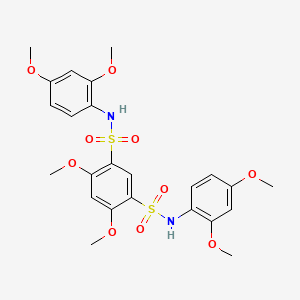

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)